molecular formula C21H20N2O3S B5794360 N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5794360
M. Wt: 380.5 g/mol
InChI Key: QIYMTYDTOZLPAN-UHFFFAOYSA-N
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Description

N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and angiogenesis. This compound has been found to inhibit the expression of various cytokines and chemokines, which are involved in the inflammatory process. It also inhibits the activation of certain transcription factors that are involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and angiogenesis, which are involved in the development and progression of various diseases. This compound has also been found to reduce oxidative stress and improve insulin sensitivity, which can help in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under various conditions, making it suitable for various experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research could be done to optimize the synthesis of this compound and to develop new derivatives with improved properties.

Synthesis Methods

N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep reaction starting with the reaction of benzylamine with p-toluenesulfonyl chloride to form N-benzyl-p-toluenesulfonamide. This intermediate is then reacted with 4-bromoacetophenone to form N-(4-benzylphenylsulfonyl)-4-bromoacetamide. Finally, this compound is reacted with sodium acetate to form this compound.

Scientific Research Applications

N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to be effective in treating various diseases such as rheumatoid arthritis, cancer, and diabetic retinopathy.

Properties

IUPAC Name

N-[4-(benzhydrylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16(24)22-19-12-14-20(15-13-19)27(25,26)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYMTYDTOZLPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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